molecular formula C24H25N5O2 B2513678 1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844828-02-0

1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer B2513678
CAS-Nummer: 844828-02-0
Molekulargewicht: 415.497
InChI-Schlüssel: JXLGKCVAXAZSMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

Mesoionic compounds related to purine-2,8-dione, such as mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, undergo hydrolytic ring-opening reactions and 1,3-dipolar cycloadditions, which are crucial for developing novel synthetic pathways for potentially biologically active compounds (Coburn & Taylor, 1982). Such reactions are fundamental in the synthesis of new chemical entities that could possess various pharmacological activities.

Pharmacological Potentials

The structural and electronic configurations of purine derivatives significantly influence their biological activities. Studies on purine-6,8-diones and their ionization and methylation reactions provide insights into how structural modifications can affect biological interactions and activities (Rahat, Bergmann, & Tamir, 1974). This understanding is essential for designing molecules with specific pharmacological targets.

Molecular Interactions and Drug Design

Investigations into the topology of interactions in pharmaceutically relevant polymorphs of methylxanthines have elucidated the significance of intra- and intermolecular interactions, such as hydrogen bonds and π···π stacking, in determining the biological activity profiles of compounds (Latosinska et al., 2014). These studies aid in the rational design of drugs by understanding how modifications in molecular structure can enhance or diminish pharmacological effects.

Biochemical Mechanisms and Effects

Research on novel purine derivatives, including their synthesis and potential as anti-inflammatory and anticancer agents, demonstrates the broad applicability of purine-based compounds in treating various diseases. For instance, specific purinediones have shown promising anti-inflammatory activity in animal models, comparable to known anti-inflammatory drugs (Kaminski et al., 1989). Moreover, some purine-diones and pyridopyrimidine-diones have been explored for their anticancer activity, highlighting the versatility of purine-based structures in drug development (Hayallah, 2017).

Neurodegenerative Diseases

Purine phosphonate analogues have been studied for their potential in treating neurodegenerative diseases by targeting adenosine receptors and monoamine oxidases, illustrating the therapeutic potential of purine derivatives in a neuroscience context (Koch et al., 2013).

Eigenschaften

IUPAC Name

1-methyl-9-(3-methylphenyl)-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-17-8-6-11-19(16-17)27-13-7-14-28-20-21(25-23(27)28)26(2)24(31)29(22(20)30)15-12-18-9-4-3-5-10-18/h3-6,8-11,16H,7,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLGKCVAXAZSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.